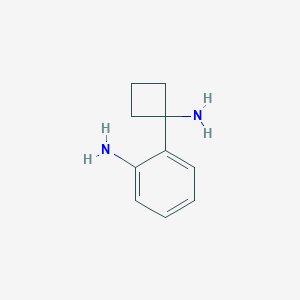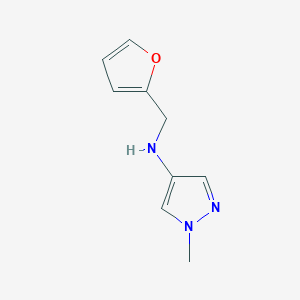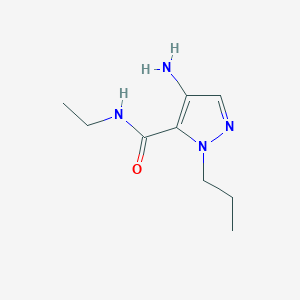
2-(1-Aminocyclobutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclobutyl)aniline is an organic compound with the molecular formula C10H14N2 It consists of a cyclobutyl ring substituted with an amino group at the 1-position and an aniline moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)aniline typically involves the following steps:
Cyclobutylamine Formation: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using a reducing agent such as lithium aluminum hydride.
Coupling with Aniline: The cyclobutylamine is then coupled with aniline through a nucleophilic substitution reaction. This can be achieved using a suitable catalyst such as palladium on carbon under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form cyclobutyl derivatives with different substituents.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Nitro-2-(1-aminocyclobutyl)aniline, nitroso-2-(1-aminocyclobutyl)aniline.
Reduction: Cyclobutyl derivatives with various substituents.
Substitution: Nitrated, sulfonated, and halogenated derivatives of this compound.
Scientific Research Applications
2-(1-Aminocyclobutyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclobutyl)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aniline moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclobutyl)aniline
- 2-(1-Hydroxycyclobutyl)aniline
- 2-(1-Chlorocyclobutyl)aniline
Uniqueness
2-(1-Aminocyclobutyl)aniline is unique due to the presence of both a cyclobutyl ring and an aniline moiety, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(1-aminocyclobutyl)aniline |
InChI |
InChI=1S/C10H14N2/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5H,3,6-7,11-12H2 |
InChI Key |
HTKLUONRNADBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)

![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)


![4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731532.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731536.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
![2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731540.png)

